4-[4-(Dipropylamino)butyl]benzene-1,2-diol
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Overview
Description
4-[4-(Dipropylamino)butyl]benzene-1,2-diol is a chemical compound characterized by the presence of a benzene ring substituted with a dipropylamino group and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dipropylamino)butyl]benzene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzene-1,2-diol and 4-bromobutylamine.
Nucleophilic Substitution: The 4-bromobutylamine undergoes nucleophilic substitution with benzene-1,2-diol to form 4-(4-aminobutyl)benzene-1,2-diol.
Alkylation: The resulting intermediate is then alkylated with dipropylamine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dipropylamino)butyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[4-(Dipropylamino)butyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Dipropylamino)butyl]benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(tert-butylamino)butyl]benzene-1,2-diol
- 4-[4-(dipropylamino)butyl]benzene-1,2-diol
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both dipropylamino and diol functional groups. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
646520-29-8 |
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Molecular Formula |
C16H27NO2 |
Molecular Weight |
265.39 g/mol |
IUPAC Name |
4-[4-(dipropylamino)butyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H27NO2/c1-3-10-17(11-4-2)12-6-5-7-14-8-9-15(18)16(19)13-14/h8-9,13,18-19H,3-7,10-12H2,1-2H3 |
InChI Key |
CDAYFGVVGXJQCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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